REACTION_CXSMILES
|
C[C@H]1[O:12][C:10](=[O:11])[C:9]2[C:4](=[C:5](Cl)[CH:6]=[C:7]([C:14](N[C@H](C(O)=O)CC3C=CC=CC=3)=[O:15])[C:8]=2[OH:13])[CH2:3]1.C[O:30]C(C(C(OC)=O)CC(=O)CC)=O.OC=CC(=O)C.[Na]>>[OH:13][C:8]1[C:9]([C:10]([OH:12])=[O:11])=[C:4]([CH3:3])[CH:5]=[CH:6][C:7]=1[C:14]([OH:15])=[O:30] |f:2.3,^1:48|
|
Name
|
Ochratoxin A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)Cl
|
Name
|
dimethyl-3-oxo-pentane-dicarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C(CC(CC)=O)C(=O)OC
|
Name
|
sodium hydroxymethyleneacetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=CC(C)=O.[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1C(=O)O)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |